molecular formula C21H21N3O B3883599 4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol

4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol

Cat. No.: B3883599
M. Wt: 331.4 g/mol
InChI Key: LZBUNVKDSYQTBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol” would be expected to include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group (a six-membered carbon ring), a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms), and a phenol group (a six-membered carbon ring with a hydroxyl group) .


Chemical Reactions Analysis

The reactivity of “this compound” would be expected to be influenced by the presence of the phenol group, which is an electron-rich group that can participate in various chemical reactions. The pyrimidine ring and the piperidinyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by its molecular structure. For example, the presence of the phenol group could make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of “4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol” is not clear from the available literature .

Safety and Hazards

The safety and hazards associated with “4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol” are not clear from the available literature .

Future Directions

Future research on “4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol” could focus on elucidating its synthesis, understanding its reactivity, determining its physical and chemical properties, and assessing its safety and potential applications .

Properties

IUPAC Name

4-(6-phenyl-2-piperidin-1-ylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-18-11-9-17(10-12-18)20-15-19(16-7-3-1-4-8-16)22-21(23-20)24-13-5-2-6-14-24/h1,3-4,7-12,15,25H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBUNVKDSYQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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